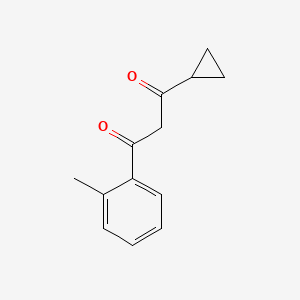
1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione is an organic compound with the molecular formula C13H14O2 It is a member of the cyclopropyl ketone family, characterized by a cyclopropyl group attached to a propane-1,3-dione backbone with an o-tolyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with o-tolylacetic acid under acidic conditions to form the desired product. Another method includes the use of cyclopropyl bromide and o-tolylacetic acid in the presence of a base such as potassium carbonate, followed by oxidation to yield the final compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or o-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s cyclopropyl and o-tolyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-3-phenylpropane-1,3-dione: Similar structure but with a phenyl group instead of an o-tolyl group.
1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione: Similar structure but with a p-tolyl group instead of an o-tolyl group.
1-Cyclopropyl-3-(m-tolyl)propane-1,3-dione: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione is unique due to the presence of the o-tolyl group, which can influence its reactivity and interactions with biological targets. This structural feature may impart distinct properties compared to its analogs, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
174403-72-6 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
1-cyclopropyl-3-(2-methylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C13H14O2/c1-9-4-2-3-5-11(9)13(15)8-12(14)10-6-7-10/h2-5,10H,6-8H2,1H3 |
InChI-Schlüssel |
IFNIUSIVPKKNDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


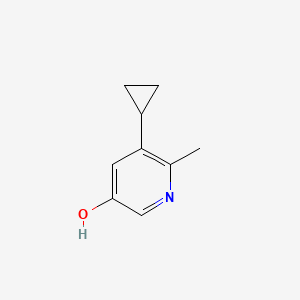

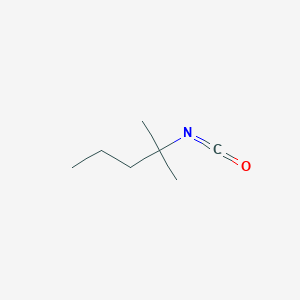
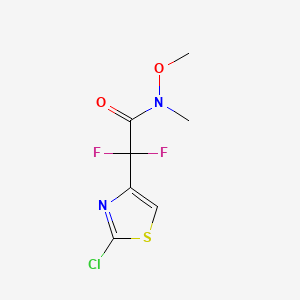
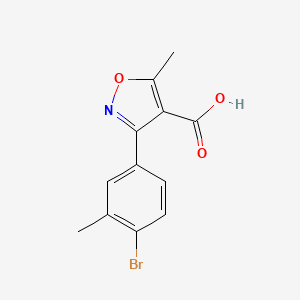
![5-[2-Fluoro-4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13628734.png)
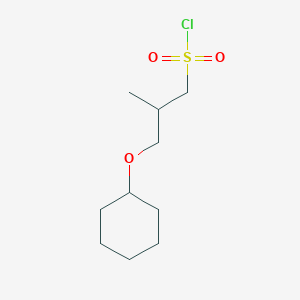

![2-Tert-butyl4-methyl2,8-diazaspiro[4.5]decane-2,4-dicarboxylate](/img/structure/B13628752.png)
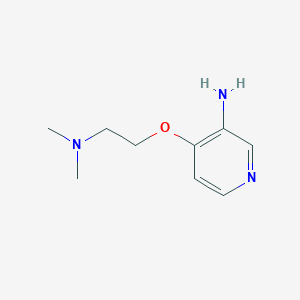
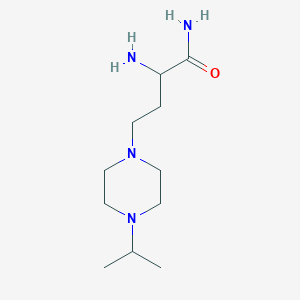
![2-Methylpyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13628765.png)
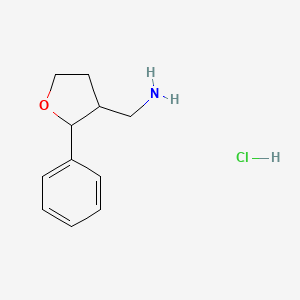
![2-{1-[2-(dimethylamino)ethyl]-5,6-dimethoxy-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13628782.png)
